(R)-N-Methylcoclaurine (R)-N-Methylcoclaurine (R)-N-methylcoclaurine is the (R)-enantiomer of N-methylcoclaurine. It is a conjugate base of a (R)-N-methylcoclaurinium. It is an enantiomer of a (S)-N-methylcoclaurine.
Brand Name: Vulcanchem
CAS No.: 5096-70-8
VCID: VC21138006
InChI: InChI=1S/C18H21NO3/c1-19-8-7-13-10-18(22-2)17(21)11-15(13)16(19)9-12-3-5-14(20)6-4-12/h3-6,10-11,16,20-21H,7-9H2,1-2H3/t16-/m1/s1
SMILES: CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)O)OC
Molecular Formula: C18H21NO3
Molecular Weight: 299.4 g/mol

(R)-N-Methylcoclaurine

CAS No.: 5096-70-8

Cat. No.: VC21138006

Molecular Formula: C18H21NO3

Molecular Weight: 299.4 g/mol

Purity: 95.0%

* For research use only. Not for human or veterinary use.

(R)-N-Methylcoclaurine - 5096-70-8

Specification

Description (R)-N-methylcoclaurine is the (R)-enantiomer of N-methylcoclaurine. It is a conjugate base of a (R)-N-methylcoclaurinium. It is an enantiomer of a (S)-N-methylcoclaurine.
CAS No. 5096-70-8
Molecular Formula C18H21NO3
Molecular Weight 299.4 g/mol
IUPAC Name (1R)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol
Standard InChI InChI=1S/C18H21NO3/c1-19-8-7-13-10-18(22-2)17(21)11-15(13)16(19)9-12-3-5-14(20)6-4-12/h3-6,10-11,16,20-21H,7-9H2,1-2H3/t16-/m1/s1
Standard InChI Key BOKVLBSSPUTWLV-MRXNPFEDSA-N
Isomeric SMILES CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)O)O)OC
SMILES CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)O)OC
Canonical SMILES CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)O)OC
Appearance Powder

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator